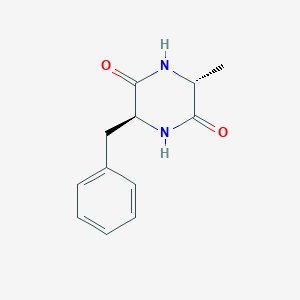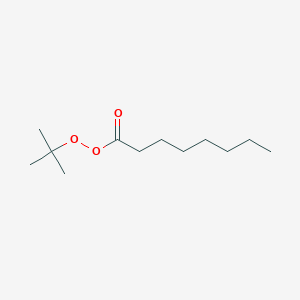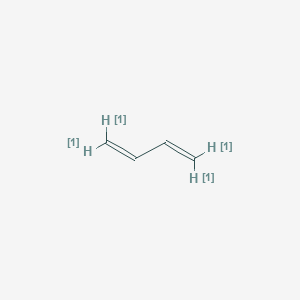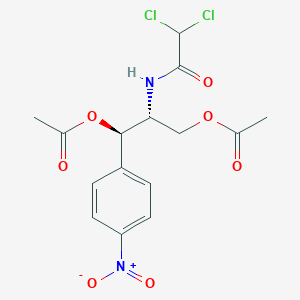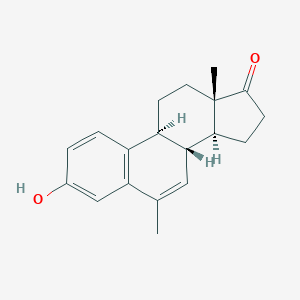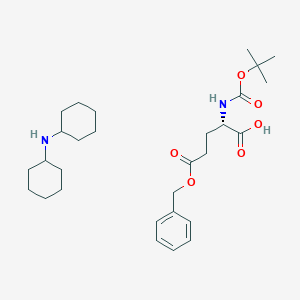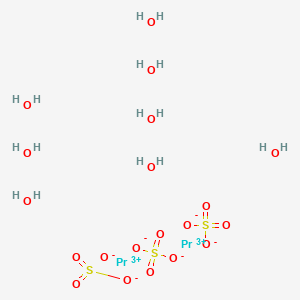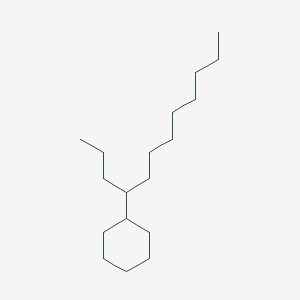
(1-Propylnonyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Propylnonyl)cyclohexane, also known as PNC, is a cyclic hydrocarbon that has been studied extensively in recent years due to its potential applications in various scientific fields. PNC has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
作用机制
The mechanism of action of (1-Propylnonyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Propylnonyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines, such as IL-10.
生化和生理效应
(1-Propylnonyl)cyclohexane has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. (1-Propylnonyl)cyclohexane has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of using (1-Propylnonyl)cyclohexane in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, (1-Propylnonyl)cyclohexane is also highly reactive and can be difficult to handle, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on (1-Propylnonyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Propylnonyl)cyclohexane and related compounds. Another area of interest is the investigation of the potential therapeutic applications of (1-Propylnonyl)cyclohexane, particularly in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of (1-Propylnonyl)cyclohexane and to better understand its biochemical and physiological effects.
合成方法
There are several methods for synthesizing (1-Propylnonyl)cyclohexane, including the catalytic hydrogenation of cyclohexene and the alkylation of cyclohexanone with 1-bromopropane. The most commonly used method involves the reaction of cyclohexene with 1-bromopropane in the presence of a Lewis acid catalyst.
科学研究应用
(1-Propylnonyl)cyclohexane has been studied extensively for its potential applications in the fields of organic chemistry, materials science, and pharmacology. In organic chemistry, (1-Propylnonyl)cyclohexane has been used as a building block for the synthesis of various compounds, including chiral ligands and polymers. In materials science, (1-Propylnonyl)cyclohexane has been used as a template for the synthesis of mesoporous materials. In pharmacology, (1-Propylnonyl)cyclohexane has been found to possess anti-inflammatory and analgesic properties.
属性
CAS 编号 |
13151-84-3 |
|---|---|
产品名称 |
(1-Propylnonyl)cyclohexane |
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC 名称 |
dodecan-4-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
InChI 键 |
CZCIELPMZUTELM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
规范 SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
同义词 |
(1-Propylnonyl)cyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



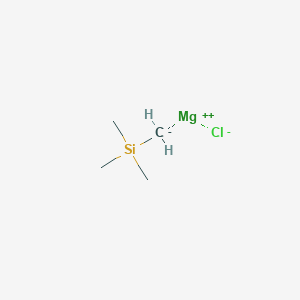
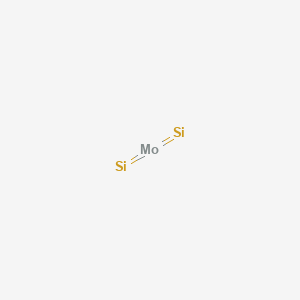
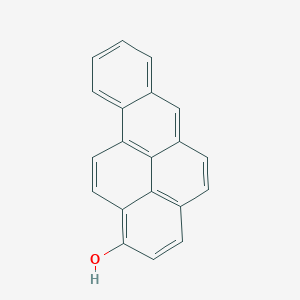
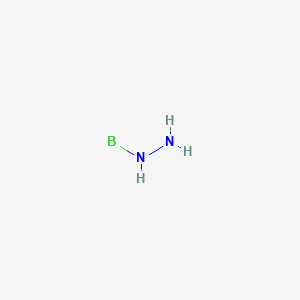
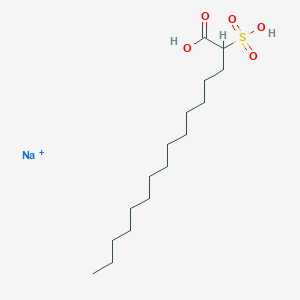
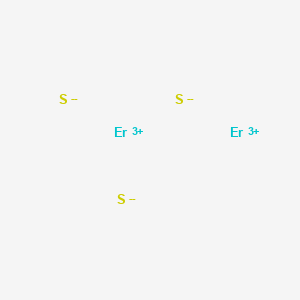
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
